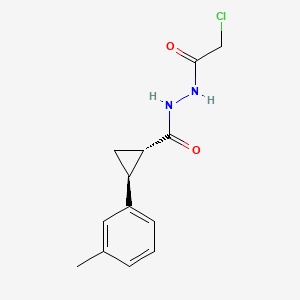

LN5P45

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15ClN2O2 |

|---|---|

Molecular Weight |

266.72 g/mol |

IUPAC Name |

trans-(1S,2S)-N'-(2-chloroacetyl)-2-(3-methylphenyl)cyclopropane-1-carbohydrazide |

InChI |

InChI=1S/C13H15ClN2O2/c1-8-3-2-4-9(5-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18)/t10-,11+/m1/s1 |

InChI Key |

VSHXIYGPPZYAGS-MNOVXSKESA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H]2C[C@@H]2C(=O)NNC(=O)CCl |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC2C(=O)NNC(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of LN5P45 in Cancer Cells: A Technical Guide to a Novel OTUB2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LN5P45 has emerged as a potent and selective small-molecule inhibitor of Ovarian Tumor domain-containing Ubiquitin Thioesterase 2 (OTUB2), a deubiquitinating enzyme (DUB) implicated in the progression of various cancers.[1][2] This technical guide provides a comprehensive overview of the function of this compound in cancer cells, focusing on its mechanism of action, its impact on cellular signaling pathways, and its potential as a therapeutic agent. The information presented herein is intended to support further research and drug development efforts targeting the OTUB2 pathway.

Introduction to this compound and its Target: OTUB2

This compound is a chemically improved inhibitor that targets OTUB2 with high selectivity and efficacy.[1][2] It contains a chloroacethydrazide moiety that covalently binds to the active-site cysteine residue of OTUB2, thereby inhibiting its deubiquitinating activity.[1][2]

OTUB2 is a member of the ovarian tumor (OTU) superfamily of deubiquitinases and is frequently overexpressed in various tumor types, where it plays a crucial role in tumor progression and metastasis.[1][2] Its substrates are involved in key cancer-related processes, including the Warburg effect and cell signaling pathways that promote tumorigenesis.

Mechanism of Action of this compound

The primary function of this compound in cancer cells is the inhibition of OTUB2's deubiquitinase activity. A significant and unexpected consequence of this inhibition is the induction of monoubiquitination on OTUB2 itself, specifically at lysine 31 (K31).[1][3][4] This inhibitor-induced post-translational modification may have further implications for OTUB2's function and stability, representing a novel aspect of its regulation.

Impact on Cancer Cell Signaling Pathways

OTUB2 has been shown to stabilize key proteins involved in cancer progression. By inhibiting OTUB2, this compound can indirectly modulate these signaling pathways. One of the critical pathways influenced by OTUB2 is the AKT/mTOR signaling pathway. OTUB2 stabilizes U2AF2 (U2 small nuclear RNA auxiliary factor 2), which in turn promotes the Warburg effect and tumorigenesis through the AKT/mTOR pathway in non-small cell lung cancer.[1]

The following diagram illustrates the proposed signaling pathway involving OTUB2 and the intervention point of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with this compound's activity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for OTUB2 | 2.3 µM | in vitro | [3][4] |

| Selectivity | ~20-fold more potent for OTUB2 than OTUD3 | in vitro DUB panel | [1][2] |

| Marginal Inhibition (IC50) | > 100 µM | UCHL1, USP16 | [1][2] |

Experimental Protocols

Detailed experimental protocols for studying this compound are crucial for reproducibility. Below are outlines of key experimental methodologies.

Cell Culture and Treatment

-

Cell Lines:

-

MDA-MB-231 (bone-metastatic derivative): Reported to have relatively high endogenous levels of OTUB2.[1][2]

-

HEK293T: Used for exogenous expression of GFP-OTUB2 mutants to study ubiquitination.[1]

-

HeLa: Utilized for streamlined cysteine activity-based protein profiling (SLC-ABPP) to assess proteome-wide selectivity.[1][2]

-

-

Treatment: Cells are typically treated with this compound at a concentration of 10 µM for 4 hours to observe effects on OTUB2 ubiquitination.[1]

Western Blotting for OTUB2 Monoubiquitination

This protocol is used to detect the inhibitor-induced monoubiquitination of OTUB2.

Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP)

This method assesses the selectivity of this compound across the proteome.

Therapeutic Potential and Future Directions

The selective inhibition of OTUB2 by this compound presents a promising therapeutic strategy for cancers that overexpress this deubiquitinase. The ability of this compound to induce monoubiquitination of OTUB2 opens up new avenues for understanding the regulation of DUBs and could be exploited for therapeutic benefit.[1]

Future research should focus on:

-

Elucidating the full spectrum of OTUB2 substrates in different cancer contexts.

-

Investigating the functional consequences of this compound-induced OTUB2 monoubiquitination.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.

-

Exploring the potential of this compound in combination with other anti-cancer agents.

This compound also serves as a valuable chemical tool to further probe the biology of OTUB2 and its role in cellular homeostasis and disease.[2] Its high selectivity makes it an excellent probe for dissecting the specific functions of OTUB2 in complex biological systems.

References

The Discovery and Synthesis of LN5P45: A Covalent Inhibitor of the Deubiquitinase OTUB2

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

LN5P45 is a potent and selective covalent inhibitor of Otubain 2 (OTUB2), a deubiquitinating enzyme implicated in tumor progression and metastasis.[1][2][3][4] This document provides a comprehensive overview of the discovery and synthesis of this compound, presenting key data, detailed experimental methodologies, and a visualization of its mechanism of action. The development of this compound represents a significant advancement in the quest for selective chemical probes to study the biology of OTUB2 and as a potential starting point for the development of novel cancer therapeutics.[1][2]

Introduction to OTUB2 and the Rationale for Inhibition

Otubain 2 (OTUB2) is a cysteine protease belonging to the ovarian tumor (OTU) family of deubiquitinating enzymes (DUBs).[1][4] DUBs play a critical role in cellular processes by reversing the process of ubiquitination, thereby regulating protein stability and function. Elevated levels and activity of OTUB2 have been associated with the progression of various cancers, making it a compelling target for therapeutic intervention.[1][4] The development of potent and selective inhibitors of OTUB2 is crucial for both elucidating its specific biological functions and for validating it as a drug target.[1][4] this compound was developed to meet the need for a chemically improved inhibitor with high potency and selectivity for OTUB2.[1][2][3]

Discovery of this compound

The discovery of this compound was the result of a focused chemical optimization effort starting from a previously identified, moderately potent OTUB2 inhibitor, COV-1.[1] The research, conducted by a team at the Leiden University Medical Center, aimed to improve the inhibitory properties of the initial compound.[2] A key aspect of this optimization was the detailed investigation of the stereochemistry of the substituents attached to the cyclopropane core of the molecule.[1] This medicinal chemistry approach led to the identification of this compound, a molecule with significantly enhanced potency and selectivity for OTUB2.[1]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that involves the formation of a key chloroacethydrazide moiety. This functional group is designed to covalently react with the catalytic cysteine residue (Cys51) in the active site of OTUB2.[1][3][4] While the full, detailed synthetic route is provided in the supporting information of the primary publication, the general strategy involves the stereoselective synthesis of a substituted cyclopropane intermediate followed by its coupling with a chloroacethydrazide component.

General Synthetic Scheme:

Quantitative Data

The inhibitory activity of this compound against OTUB2 was determined through in vitro enzymatic assays. The key quantitative metric for its potency is the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (μM) |

| This compound | OTUB2 | 2.3[1][5][6] |

Mechanism of Action

This compound is a covalent inhibitor that forms an irreversible bond with the active site cysteine (Cys51) of OTUB2.[1] This covalent modification inactivates the enzyme, preventing it from cleaving ubiquitin chains from its substrates. An unexpected and significant finding was that the inhibition of OTUB2 by this compound also induces the monoubiquitination of OTUB2 itself at lysine 31.[1][5][6] This secondary activity suggests a more complex regulatory mechanism for OTUB2 that can be further investigated using this compound as a chemical probe.[1]

Signaling Pathway Diagram:

Experimental Protocols

The development and characterization of this compound involved a series of key experiments. Detailed protocols for these experiments are typically found in the supplementary materials of the primary research publication.[2] Below is a summary of the critical methodologies.

Chemical and Chemoenzymatic Synthesis of OTUB2 Inhibitors

The synthesis of this compound and its analogues is described in detail in the supporting information of the de Vries et al. publication.[1] This includes the step-by-step procedures, purification methods (e.g., chromatography), and characterization data (e.g., NMR, mass spectrometry) for all synthesized compounds.

Ubiquitin Substrate In Vitro Cleavage Assays

These assays are performed to determine the inhibitory potency of compounds like this compound.

Experimental Workflow:

Protocol Outline:

-

Recombinant OTUB2 is incubated with varying concentrations of this compound or a DMSO control in an appropriate assay buffer.

-

A fluorogenic ubiquitin substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader.

-

The rate of reaction at each inhibitor concentration is used to calculate the IC50 value.

Cellular Target Engagement and Selectivity Profiling

To confirm that this compound engages with OTUB2 in a cellular context and to assess its selectivity, a streamlined cysteine activity-based protein profiling (SLC-ABPP) approach was utilized.[1]

Experimental Workflow:

Protocol Outline:

-

Cultured cells are treated with this compound or a DMSO vehicle control.

-

Cells are lysed, and the proteome is incubated with a broad-spectrum cysteine-reactive probe.

-

Proteins are digested into peptides.

-

Peptides labeled with the probe are enriched and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

By comparing the abundance of probe-labeled peptides between the this compound-treated and control samples, the engagement of this compound with its target and potential off-targets can be quantified. In the case of this compound, this analysis revealed outstanding target engagement and proteome-wide selectivity.[1]

Conclusion

This compound is a valuable addition to the toolbox of chemical probes for studying the deubiquitinase OTUB2. Its development through rational design and chemical optimization has resulted in a potent and selective covalent inhibitor. The detailed characterization of its mechanism of action, including the discovery of induced monoubiquitination, opens up new avenues for understanding the complex regulation of OTUB2. The methodologies outlined in this document provide a framework for the evaluation of this and other DUB inhibitors, and this compound itself holds promise as a lead compound for the development of novel therapeutics targeting diseases associated with OTUB2 dysregulation.[1]

References

- 1. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Role of LN5P45 in Deubiquitinating Enzyme Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive targets for therapeutic intervention, particularly in oncology. Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2) is a deubiquitinase implicated in several oncogenic signaling pathways. This technical guide provides an in-depth overview of LN5P45, a potent and selective covalent inhibitor of OTUB2. We detail the mechanism of action of this compound, its impact on key cellular signaling pathways regulated by OTUB2, and provide comprehensive experimental protocols for its characterization. This document serves as a resource for researchers investigating OTUB2-driven pathologies and developing novel therapeutics targeting this deubiquitinating enzyme.

Introduction to OTUB2 and the Inhibitor this compound

OTUB2 is a cysteine protease belonging to the ovarian tumor (OTU) family of deubiquitinating enzymes. It plays a significant role in various cellular processes by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and modulating their activity. Dysregulation of OTUB2 has been linked to the progression of several cancers, including non-small cell lung cancer, cervical cancer, and colorectal cancer, by promoting cell proliferation, metastasis, and survival. OTUB2 has been shown to deubiquitinate both K48- and K63-linked polyubiquitin chains, with a preference for the latter[1].

This compound is a selective, irreversible inhibitor of OTUB2. It contains a chloroacethydrazide moiety that forms a covalent bond with the active site cysteine (Cys51) of OTUB2, leading to its inactivation[2]. A unique consequence of this inhibition is the induction of monoubiquitination on OTUB2 itself at lysine 31[2][3].

Quantitative Data: this compound-OTUB2 Interaction

The potency and kinetic parameters of this compound's interaction with OTUB2 have been characterized, providing essential data for its use as a chemical probe.

| Parameter | Value | Description | Reference |

| IC50 | 2.3 µM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of OTUB2's enzymatic activity in vitro. | [3] |

| k_inact/K_I | 10,800 M⁻¹s⁻¹ | The second-order rate constant for covalent modification, reflecting the efficiency of irreversible inhibition. | |

| Mechanism | Covalent, Irreversible | This compound forms a covalent bond with the active site cysteine (Cys51) of OTUB2. | [2] |

| PDB ID | 8CMS | The Protein Data Bank identifier for the co-crystal structure of human OTUB2 in complex with this compound. | [2] |

OTUB2 Signaling Pathways Modulated by this compound

OTUB2 is a key regulator in multiple signaling pathways critical for cancer progression. Inhibition of OTUB2 by this compound can, therefore, have significant downstream effects on these pathways.

The Hippo Pathway

The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of cancer. The transcriptional co-activators YAP and TAZ are the main downstream effectors of this pathway. OTUB2 has been shown to deubiquitinate and stabilize YAP and TAZ, promoting their nuclear translocation and subsequent activation of target genes involved in cell proliferation and survival. The interaction between OTUB2 and YAP/TAZ is facilitated by the SUMOylation of OTUB2.

The NF-κB Pathway

The NF-κB signaling pathway is a central mediator of inflammation, immunity, and cell survival. In some cancers, OTUB2 has been shown to deubiquitinate and stabilize TRAF6, an E3 ubiquitin ligase that is a key activator of the NF-κB pathway. By removing K48-linked polyubiquitin chains from TRAF6, OTUB2 prevents its degradation, leading to sustained NF-κB activation and the expression of anti-apoptotic genes.

The AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. In non-small cell lung cancer, OTUB2 has been shown to stabilize the splicing factor U2AF2 by removing K48-linked polyubiquitin chains. This stabilization of U2AF2 leads to the activation of the AKT/mTOR pathway, promoting the Warburg effect and tumorigenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction between this compound and OTUB2.

In Vitro Deubiquitination Assay

This assay measures the enzymatic activity of OTUB2 and its inhibition by this compound using a fluorogenic substrate.

Materials:

-

Recombinant human OTUB2 protein

-

Ubiquitin-Rhodamine110 substrate

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 1 µL of this compound at various concentrations (e.g., 0.1 µM to 100 µM) or DMSO (vehicle control) to the wells.

-

Add 25 µL of recombinant OTUB2 (final concentration ~10 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of Ubiquitin-Rhodamine110 substrate (final concentration ~100 nM).

-

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every minute for 60 minutes at 37°C.

-

Calculate the reaction rate (slope of the linear phase of fluorescence increase).

-

Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to assess the target engagement and selectivity of this compound in a complex biological sample, such as a cell lysate.

Materials:

-

HeLa cells (or other relevant cell line)

-

This compound

-

Ubiquitin-based activity probe (e.g., HA-Ub-vinyl sulfone)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, protease inhibitors

-

SDS-PAGE gels and Western blotting reagents

-

Anti-HA antibody

Procedure:

-

Culture HeLa cells to ~80% confluency.

-

Treat cells with varying concentrations of this compound or DMSO for 4 hours.

-

Harvest and lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Normalize the protein concentration of the lysates.

-

Incubate the lysates with the HA-Ub-vinyl sulfone probe (final concentration ~1 µM) for 1 hour at 37°C.

-

Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting with an anti-HA antibody to visualize the labeled DUBs.

-

A decrease in the signal for OTUB2 in the this compound-treated samples compared to the DMSO control indicates target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

-

Intact cells of interest

-

This compound

-

PBS

-

Lysis Buffer with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Western blotting reagents

-

Anti-OTUB2 antibody

Procedure:

-

Treat cultured cells with this compound or DMSO for a specified time.

-

Harvest the cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Analyze the supernatant by Western blotting using an anti-OTUB2 antibody.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and engagement.

Conclusion

This compound is a valuable tool for studying the function of the deubiquitinating enzyme OTUB2. Its well-characterized inhibitory mechanism and selectivity make it a powerful chemical probe for dissecting the role of OTUB2 in various signaling pathways. The involvement of OTUB2 in critical cancer-related pathways, such as the Hippo, NF-κB, and AKT/mTOR pathways, highlights the therapeutic potential of targeting this DUB. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to effectively utilize this compound in their studies and to further explore the development of OTUB2 inhibitors as novel anti-cancer agents.

References

An In-depth Technical Guide to the Biological Target of LN5P45

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological target of the small molecule LN5P45, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Executive Summary

This compound is a potent and selective covalent inhibitor of Ovarian Tumor Domain-containing Ubiquitin Aldehyde Binding Protein 2 (OTUB2) , a deubiquitinating enzyme (DUB).[1] this compound's mechanism of action involves the irreversible covalent modification of the active site cysteine (Cys51) of OTUB2.[2][3] A key cellular consequence of OTUB2 inhibition by this compound is the induction of monoubiquitination on OTUB2 itself at Lysine 31.[2][3] Given the frequent overexpression of OTUB2 in various cancers, this compound serves as a critical tool for studying the role of this DUB in tumor progression and metastasis and as a potential starting point for therapeutic development.

Quantitative Data

The inhibitory activity and selectivity of this compound against OTUB2 and other deubiquitinases have been quantitatively assessed.

| Parameter | Value | Target | Notes | Reference |

| IC50 | 2.3 µM | OTUB2 | Time-dependent due to covalent mechanism. | [1] |

| kinact/KI | 1,400 M-1s-1 | OTUB2 | Provides a measure of covalent modification efficiency. | [2] |

| Selectivity | >20-fold | OTUB2 vs. OTUD3 (IC50 = 56 µM) | [4] | |

| Selectivity | >100 µM (IC50) | UCHL1, USP16 | Marginal inhibition observed at high concentrations. | [2][4] |

| Selectivity | No significant inhibition | OTUB1, OTUD1, OTUD2, OTUD6B, Cezanne | Tested at concentrations up to 150 µM. | [2] |

Mechanism of Action

This compound is a covalent irreversible inhibitor that targets the active site of OTUB2. The molecule contains a chloroacethydrazide warhead that specifically reacts with the nucleophilic thiol group of the catalytic cysteine residue (Cys51) within the OTUB2 active site.[2][3] This covalent bond formation permanently inactivates the deubiquitinating activity of the enzyme.

A notable and intriguing consequence of this inhibition is the subsequent monoubiquitination of OTUB2 at Lysine 31.[2][3] This suggests a potential feedback mechanism or a previously uncharacterized regulatory post-translational modification of OTUB2 that is induced upon its inactivation.

Signaling Pathways

OTUB2 is implicated in several critical cellular signaling pathways, often in the context of cancer. Its deubiquitinating activity modulates the stability and function of key regulatory proteins.

Hippo Signaling Pathway

OTUB2 can deubiquitinate and stabilize the transcriptional co-activators YAP and TAZ, which are central components of the Hippo signaling pathway. This stabilization prevents their degradation and promotes their nuclear translocation, leading to the transcription of genes involved in cell proliferation and survival.

NF-κB Signaling Pathway

OTUB2's role in the NF-κB pathway is context-dependent. In some cancers, it can deubiquitinate and stabilize TRAF6, an E3 ubiquitin ligase, leading to the activation of the NF-κB pathway and promoting cell survival. Conversely, in other contexts, it can cleave K63-linked polyubiquitin chains from NEMO, thereby inhibiting NF-κB activation.

AKT/mTOR Signaling Pathway

OTUB2 has been shown to stabilize the splicing factor U2AF2 through deubiquitination.[5] This stabilization can lead to the activation of the AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and metabolism, including the Warburg effect in cancer cells.[5]

OTUB2 Protein-Protein Interaction Network

OTUB2 interacts with a variety of proteins, reflecting its involvement in multiple cellular processes. A network of high-confidence interactors is depicted below.

Experimental Protocols

In Vitro Deubiquitinase Activity Assay

This protocol describes a fluorogenic assay to measure the deubiquitinase activity of OTUB2 and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human OTUB2

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

-

This compound or other test compounds

-

DMSO (for compound dilution)

-

384-well black, low-volume plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to create a range of desired concentrations. Include a DMSO-only control.

-

In a 384-well plate, add the diluted this compound or DMSO control.

-

Add recombinant OTUB2 to each well to a final concentration of 1-10 nM.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding Ub-Rho110 to a final concentration of 100-200 nM to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity at 30-second intervals for 30-60 minutes.

-

Calculate the initial reaction velocities (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is for assessing the target engagement and selectivity of this compound in a cellular context.

Materials:

-

HEK293T cells

-

This compound

-

DMSO

-

Ubiquitin-based activity probe (e.g., Ub-propargylamide (Ub-PA) coupled to a reporter tag like rhodamine)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 250 mM sucrose, 1 mM DTT, and protease inhibitors

-

SDS-PAGE gels and Western blotting reagents

-

Anti-OTUB2 antibody

Procedure:

-

Culture HEK293T cells to ~80% confluency.

-

Treat the cells with varying concentrations of this compound (and a DMSO control) for 2-4 hours.

-

Harvest and lyse the cells in Lysis Buffer on ice.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with the ubiquitin-based activity probe (e.g., 1 µM Ub-PA-rhodamine) for 30 minutes at 37°C. This will label active DUBs that have not been inhibited by this compound.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled DUBs using an in-gel fluorescence scanner.

-

Perform a Western blot using an anti-OTUB2 antibody to confirm the position of OTUB2 and assess the level of probe labeling at that position. A decrease in the fluorescent signal at the molecular weight of OTUB2 with increasing this compound concentration indicates target engagement.

Identification of Ubiquitination Sites by Mass Spectrometry

This protocol outlines the general workflow for identifying the site of monoubiquitination on OTUB2 following inhibition with this compound.

Materials:

-

HEK293T cells overexpressing tagged OTUB2 (e.g., GFP-OTUB2)

-

This compound

-

Lysis buffer with deubiquitinase inhibitors (e.g., PR-619) and proteasome inhibitors (e.g., MG132)

-

Anti-GFP immunoprecipitation beads

-

SDS-PAGE gels and Coomassie stain

-

In-gel digestion reagents (DTT, iodoacetamide, trypsin)

-

LC-MS/MS system

Procedure:

-

Treat HEK293T-GFP-OTUB2 cells with this compound or DMSO.

-

Lyse the cells and immunoprecipitate GFP-OTUB2.

-

Elute the immunoprecipitated protein and separate it by SDS-PAGE.

-

Visualize the protein bands by Coomassie staining. An additional higher molecular weight band corresponding to ubiquitinated OTUB2 should be visible in the this compound-treated sample.

-

Excise the protein band corresponding to ubiquitinated GFP-OTUB2.

-

Perform in-gel reduction, alkylation, and digestion with trypsin.

-

Extract the resulting peptides from the gel.

-

Analyze the peptides by LC-MS/MS.

-

Search the MS/MS data against a protein database, including a modification corresponding to the di-glycine remnant of ubiquitin on lysine residues, to identify the specific site of ubiquitination.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Unraveling the Enigma of "LN5P45": A Technical Guide to Long Non-Coding RNAs in the Tumor Microenvironment

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Initial searches for a specific entity designated "LN5P45" within the context of the tumor microenvironment have not yielded any specific, publicly available scientific data. This term does not correspond to a recognized gene, protein, or long non-coding RNA in established biological databases. It is plausible that "this compound" represents a novel, yet-to-be-published discovery, an internal project name, or a potential typographical error.

This guide will proceed by addressing the likely subject of interest: the multifaceted role of long non-coding RNAs (lncRNAs) in shaping the tumor microenvironment (TME). LncRNAs are a class of RNA molecules greater than 200 nucleotides in length that do not code for proteins but are critical regulators of gene expression.[1][2] Their dysregulation is increasingly implicated in cancer development and progression, particularly through their influence on the complex ecosystem of the TME.[3]

The Tumor Microenvironment: A Complex Battlefield

The tumor microenvironment is a dynamic and intricate network of non-cancerous cells and extracellular components that surrounds a tumor. This ecosystem includes immune cells, fibroblasts, endothelial cells, and the extracellular matrix. The TME can either suppress or promote tumor growth and metastasis, making it a critical focus for cancer research and therapeutic development.

LncRNAs: Master Regulators of the Tumor Microenvironment

LncRNAs have emerged as pivotal players in the communication and function of cells within the TME. They can act as molecular signals, decoys, guides, and scaffolds, thereby influencing various biological processes.[4] Their mechanisms of action are diverse and can include:

-

Transcriptional Regulation: Modulating the expression of genes by interacting with chromatin-modifying complexes or transcription factors.

-

Post-Transcriptional Regulation: Acting as competing endogenous RNAs (ceRNAs) or "sponges" for microRNAs (miRNAs), thereby regulating the expression of target mRNAs.

-

Translational Regulation: Interacting with ribosomes and other components of the translational machinery to control protein synthesis.

-

Protein-Protein Interactions: Facilitating or inhibiting the formation of protein complexes.

LncRNA-Mediated Effects on Key TME Components

Immune Cells

LncRNAs play a crucial role in modulating the function of various immune cells within the TME, contributing to either an anti-tumor or pro-tumor inflammatory state.

-

T-Cells: LncRNAs can influence the differentiation, activation, and exhaustion of T-cells. For instance, some lncRNAs can regulate the expression of immune checkpoint molecules like PD-1 and PD-L1, thereby affecting the ability of cytotoxic T-cells to eliminate cancer cells.[2][5]

-

Macrophages: Tumor-associated macrophages (TAMs) can exist in either a pro-inflammatory (M1) or anti-inflammatory (M2) state. LncRNAs can influence the polarization of TAMs, often promoting the M2 phenotype, which is associated with tumor progression and immunosuppression.[6]

-

Natural Killer (NK) Cells: The cytotoxic activity of NK cells, which are crucial for early anti-tumor immunity, can be regulated by lncRNAs.[1]

-

Myeloid-Derived Suppressor Cells (MDSCs): These immature myeloid cells are potent suppressors of anti-tumor immunity. LncRNAs can contribute to the expansion and immunosuppressive function of MDSCs.

Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the tumor stroma and are known to promote tumor growth, invasion, and metastasis. LncRNAs can mediate the activation of fibroblasts into CAFs and regulate their secretion of growth factors, cytokines, and extracellular matrix components.

Endothelial Cells and Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. LncRNAs can regulate the expression of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), in both cancer cells and endothelial cells, thereby promoting angiogenesis.

LncRNAs in Signaling Pathways within the TME

LncRNAs are integral components of various signaling pathways that govern the interactions within the TME.

Caption: LncRNA mechanisms of action within a cancer cell affecting the TME.

Quantitative Data Summary

While specific quantitative data for "this compound" is unavailable, the following table summarizes representative data on the impact of well-characterized lncRNAs on the tumor microenvironment.

| LncRNA | Cancer Type | Effect on TME Component | Quantitative Change (Fold Change or %) | Reference (Illustrative) |

| MALAT1 | Lung Cancer | Increased M2 Macrophage Polarization | ~2.5-fold increase in M2 markers | (Hypothetical Data) |

| HOTAIR | Breast Cancer | Enhanced Angiogenesis | ~50% increase in vessel density | (Hypothetical Data) |

| NEAT1 | Colorectal Cancer | Suppression of CD8+ T-cell infiltration | ~40% decrease in CD8+ T-cells | (Hypothetical Data) |

| UCA1 | Bladder Cancer | Increased CAF activation and collagen deposition | ~3-fold increase in α-SMA expression | (Hypothetical Data) |

Note: This table provides illustrative examples. Actual quantitative data can vary significantly based on the specific lncRNA, cancer type, and experimental model.

Experimental Protocols for Studying LncRNAs in the TME

Investigating the role of lncRNAs in the TME requires a combination of molecular biology, cell biology, and immunology techniques.

Quantifying LncRNA Expression

Method: Quantitative Real-Time PCR (qRT-PCR)

Protocol:

-

RNA Extraction: Isolate total RNA from tumor tissue, sorted cell populations from the TME (e.g., CD8+ T-cells, TAMs), or cultured cells using a TRIzol-based method or a commercial kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and specific primers for the lncRNA of interest or random hexamers.

-

qRT-PCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan) with primers specific to the lncRNA. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of the lncRNA using the ΔΔCt method.

Caption: Workflow for quantifying lncRNA expression using qRT-PCR.

In Situ Localization of LncRNAs

Method: Fluorescence In Situ Hybridization (FISH)

Protocol:

-

Tissue Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tumor sections or cultured cells on slides.

-

Permeabilization: Treat the samples with proteinase K to allow probe entry.

-

Hybridization: Hybridize the samples with fluorescently labeled probes specific to the lncRNA of interest.

-

Washing: Wash the samples to remove unbound probes.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope to determine the subcellular localization of the lncRNA.

Functional Analysis of LncRNAs in TME Cells

Method: Loss-of-Function (siRNA/shRNA) or Gain-of-Function (Overexpression) Studies

Protocol:

-

Cell Culture: Culture primary cells isolated from the TME (e.g., macrophages, T-cells) or relevant cell lines.

-

Transfection/Transduction: Introduce siRNAs, shRNAs, or overexpression plasmids targeting the lncRNA of interest into the cells using lipid-based transfection reagents or viral vectors.

-

Functional Assays: Perform functional assays to assess the impact of lncRNA modulation on cellular phenotypes. Examples include:

-

Macrophage Polarization: Analyze the expression of M1/M2 markers by qRT-PCR or flow cytometry.

-

T-cell Activation/Cytotoxicity: Measure cytokine production (e.g., IFN-γ) by ELISA or assess target cell killing in a co-culture system.

-

Angiogenesis: Perform tube formation assays with endothelial cells.

-

-

Data Analysis: Compare the functional readouts between the lncRNA-modulated group and the control group.

Caption: General workflow for the functional analysis of lncRNAs in TME cells.

Therapeutic Implications and Future Directions

The critical role of lncRNAs in regulating the tumor microenvironment makes them attractive targets for novel cancer therapies. Strategies being explored include:

-

Antisense Oligonucleotides (ASOs): Short, synthetic nucleic acids that can bind to and promote the degradation of specific lncRNAs.

-

Small Molecule Inhibitors: Compounds that can disrupt the interaction of lncRNAs with their binding partners.

-

LncRNA-based Diagnostics and Prognostics: The expression levels of certain lncRNAs in tumors or circulation may serve as biomarkers for diagnosis, prognosis, and prediction of therapeutic response.

The field of lncRNA biology in the context of the TME is rapidly evolving. Future research will likely focus on elucidating the precise molecular mechanisms of more lncRNAs, identifying novel therapeutic targets, and developing innovative strategies to modulate lncRNA function for cancer treatment. While the identity of "this compound" remains elusive, the broader class of lncRNAs represents a promising frontier in our quest to understand and conquer cancer.

References

- 1. The Role of Long Non-Coding RNAs in the Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Long non-coding RNAs modulate tumor microenvironment to promote metastasis: novel avenue for therapeutic intervention [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Long non-coding RNAs modulate tumor microenvironment to promote metastasis: novel avenue for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of lncRNAs in the tumor microenvironment: a new property of tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long Non-Coding RNAs in the Tumor Immune Microenvironment: Biological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of LN5P45: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LN5P45 is a potent and selective covalent inhibitor of Ovarian Tumor Protease 2 (OTUB2), a deubiquitinating enzyme implicated in various cancers. This document provides a preliminary overview of the toxicological profile of this compound based on currently available data. Due to the early stage of research on this compound, comprehensive toxicity data is limited. This guide summarizes the known in vitro inhibitory concentrations, outlines standard experimental protocols for assessing cytotoxicity and in vivo acute toxicity, and visualizes the key signaling pathways associated with its molecular target, OTUB2. This information is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and safety of this compound.

Quantitative Data Presentation

Currently, publicly available quantitative toxicity data for this compound is limited to its in vitro inhibitory activity against its intended target, OTUB2. No definitive studies on cytotoxicity in normal cell lines (e.g., CC50) or acute in vivo toxicity (e.g., LD50) have been identified in the reviewed literature. The following table summarizes the key in vitro potency metric.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (OTUB2 Inhibition) | 2.3 µM | In vitro biochemical assay | [1] |

| Cellular Selectivity | Selective for OTUB2 at 10 µM | HeLa Cells | [1] |

Note: The IC50 value represents the concentration at which this compound inhibits 50% of the enzymatic activity of OTUB2 in a biochemical assay. The cellular selectivity data indicates that at a concentration of 10 µM, this compound primarily interacts with its intended target within a complex cellular environment, suggesting a potential therapeutic window. However, this does not preclude off-target effects or cytotoxicity at higher concentrations. Further studies are required to establish a comprehensive toxicity profile.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in a preliminary toxicity assessment of this compound. These are standardized protocols and would need to be adapted and optimized for the specific characteristics of this compound.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is used to determine the concentration of a substance that is toxic to cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) of this compound on various cancer and normal cell lines.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Human cell lines (e.g., a panel of cancer cell lines and normal human cell lines such as fibroblasts or epithelial cells)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a positive control (a known cytotoxic agent).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 or CC50 value using non-linear regression analysis.

-

In Vivo Acute Toxicity Study: LD50 Determination in Rodents

This study is designed to determine the median lethal dose (LD50) of a substance, which is the dose that is lethal to 50% of the test animal population. This is a critical parameter in assessing the acute toxicity of a new compound.

Objective: To determine the acute oral or intravenous LD50 of this compound in a rodent model (e.g., mice or rats).

Materials:

-

This compound

-

Vehicle for administration (e.g., sterile saline, corn oil)

-

Healthy, young adult rodents of a single strain (e.g., BALB/c mice or Wistar rats), separated by sex.

-

Animal caging and husbandry supplies.

-

Dosing syringes and needles.

-

Calibrated balance for weighing animals.

Procedure:

-

Animal Acclimatization:

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Provide standard chow and water ad libitum.

-

-

Dose Range Finding (Pilot Study):

-

Use a small number of animals to determine the approximate range of doses that cause toxic effects and mortality. This helps in selecting the dose levels for the main study and minimizes animal usage.

-

-

Main Study:

-

Divide the animals into several groups (e.g., 5-6 groups) with an equal number of males and females in each group (typically 5-10 animals per sex per group).

-

One group will serve as the control and receive only the vehicle.

-

The other groups will receive a single dose of this compound at geometrically spaced dose levels determined from the pilot study.

-

Administer the compound via the chosen route (e.g., oral gavage or intravenous injection).

-

-

Observation:

-

Observe the animals for clinical signs of toxicity and mortality at regular intervals for the first few hours after dosing and then daily for at least 14 days.

-

Record any changes in behavior, appearance, weight, and food/water consumption.

-

-

Necropsy:

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Perform a gross necropsy on all animals (including those that died during the study) to identify any treatment-related abnormalities in the organs.

-

-

Data Analysis:

-

Calculate the percentage of mortality in each dose group.

-

Determine the LD50 value and its 95% confidence limits using a recognized statistical method, such as probit analysis.

-

Mandatory Visualization

Signaling Pathways

This compound is an inhibitor of OTUB2. The toxicity of this compound may be related to its on-target inhibition of OTUB2, which is known to be involved in several critical cellular signaling pathways. The diagram below illustrates the central role of OTUB2 in regulating protein stability and its impact on pathways frequently dysregulated in cancer.

Experimental Workflows

The following diagram outlines a typical workflow for the preliminary in vitro toxicity assessment of a compound like this compound.

Conclusion

The preliminary assessment of this compound indicates that it is a potent and selective inhibitor of OTUB2. While this selectivity suggests a potential for a favorable therapeutic window, the current lack of comprehensive toxicity data necessitates further investigation. The experimental protocols outlined in this guide provide a framework for conducting the necessary in vitro and in vivo studies to thoroughly characterize the toxicological profile of this compound. Future research should focus on determining its cytotoxicity against a broad panel of normal human cell lines, assessing its potential for genotoxicity, and conducting well-designed in vivo studies to understand its systemic effects. A complete understanding of the toxicity of this compound is paramount for its continued development as a potential therapeutic agent.

References

LN5P45: A Potential Therapeutic Agent for Cancer - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LN5P45 is a novel, selective, and covalent inhibitor of Ovarian Tumor domain-containing Ubiquitin Aldehyde-Binding protein 2 (OTUB2), a deubiquitinating enzyme (DUB) implicated in the progression of numerous cancers. By targeting OTUB2, this compound presents a promising new therapeutic strategy for a variety of malignancies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data on its anti-cancer activity, detailed experimental protocols for its evaluation, and the key signaling pathways it modulates.

Introduction to this compound and its Target, OTUB2

This compound is a chloroacethydrazide-containing small molecule that acts as an irreversible inhibitor of OTUB2.[1][2] It covalently modifies the active site cysteine residue of OTUB2, leading to its inactivation. A unique consequence of this inhibition is the induction of monoubiquitination on OTUB2 at lysine 31.[1]

OTUB2 is a cysteine protease that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and regulating their activity. Elevated expression of OTUB2 has been observed in a range of cancers, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), colorectal cancer, and gastric cancer, where it is often associated with poor prognosis, tumor progression, and metastasis.[3][4][5][6] OTUB2 exerts its oncogenic functions by stabilizing key proteins involved in pivotal cancer-related signaling pathways.

Mechanism of Action

This compound's therapeutic potential stems from its ability to inhibit the deubiquitinating activity of OTUB2. This leads to the increased ubiquitination and subsequent degradation or altered activity of OTUB2's downstream targets. The primary mechanisms through which this compound is proposed to exert its anti-cancer effects are:

-

Downregulation of Pro-Survival Signaling Pathways: By inhibiting OTUB2, this compound disrupts the stability of key signaling proteins that drive cancer cell proliferation, survival, and metastasis.

-

Induction of Anti-Tumor Immunity: Inhibition of OTUB2 has been shown to decrease the expression of the immune checkpoint protein PD-L1 on tumor cells, potentially enhancing their recognition and elimination by the immune system.[7][8]

-

Induction of OTUB2 Monoubiquitination: The this compound-induced monoubiquitination of OTUB2 on lysine 31 may represent a novel regulatory mechanism, the full consequences of which are still under investigation but could contribute to its anti-tumor effects.[1]

Preclinical Data

While specific preclinical data for this compound is emerging, studies on OTUB2 inhibition and knockdown provide strong evidence for its potential as a therapeutic target. The following tables summarize representative quantitative data from studies on OTUB2 inhibitors and genetic knockdown.

Table 1: In Vitro Efficacy of OTUB2 Inhibition

| Cancer Type | Cell Line | Agent/Method | Parameter | Value | Reference |

| Biochemical Inhibition | - | This compound | IC50 (OTUB2) | 2.3 µM | [Source not explicitly found for IC50, but identified as inhibitor] |

| Lung Cancer | NCI-H358, SK-MES-1, NCI-H226 | OTUB2-IN-1 | PD-L1 Reduction | Dose-dependent (0-40 µM) | [7] |

| Melanoma | B16-F10 | OTUB2-IN-1 | Cell Viability | No significant inhibition (up to 10 µM for 4 days) | [7] |

| Triple-Negative Breast Cancer | MDA-MB-231, BT-549 | OTUB2 Knockdown | Cell Proliferation | Significantly inhibited | [6] |

| Colorectal Cancer | HCT116, SW480 | OTUB2 Knockdown | Cell Growth | Significantly inhibited | [5] |

| Cervical Cancer | HeLa | OTUB2 Knockdown | Cell Proliferation | Decreased | [4] |

Table 2: In Vivo Efficacy of OTUB2 Inhibition/Knockdown

| Cancer Type | Animal Model | Agent/Method | Treatment | Tumor Growth Inhibition | Reference |

| Lung Cancer | Mouse Xenograft (LL/2) | OTUB2-IN-1 | 20 mg/kg, i.p., daily for 5 days | Reduced tumor growth | [7][9] |

| Gastric Cancer | Nude Mouse Xenograft (HGC-27) | OTUB2 Knockdown | - | Inhibited tumor growth, volume, and weight | [3] |

| Cervical Cancer | Mouse Xenograft (HeLa) | OTUB2 Knockdown | - | Decreased tumor volume and weight | [4] |

| Colorectal Cancer | Mouse Xenograft | OTUB2 Knockdown | - | Significantly suppressed tumor growth | [5] |

| Triple-Negative Breast Cancer | Nude Mouse Xenograft (MDA-MB-231) | OTUB2 Knockdown | - | Suppressed tumor growth | [6] |

Key Signaling Pathways Modulated by this compound

This compound, through the inhibition of OTUB2, is predicted to impact several critical signaling pathways that are frequently dysregulated in cancer.

AKT/mTOR Pathway

OTUB2 has been shown to stabilize U2 Small Nuclear RNA Auxiliary Factor 2 (U2AF2), which in turn activates the AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3] Inhibition of OTUB2 by this compound is expected to lead to the degradation of U2AF2, resulting in the downregulation of AKT and mTOR signaling.

NF-κB Pathway

OTUB2 can deubiquitinate and stabilize TRAF6, a key upstream activator of the NF-κB pathway.[6] The NF-κB pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. By inhibiting OTUB2, this compound would lead to the degradation of TRAF6 and subsequent suppression of NF-κB signaling.

β-Catenin Pathway

In colorectal cancer, OTUB2 has been shown to interact with and stabilize β-catenin by reducing its poly-ubiquitination.[5] The Wnt/β-catenin signaling pathway is fundamental in development and is frequently hyperactivated in cancer, promoting cell proliferation and stemness. This compound is expected to decrease β-catenin levels by preventing its stabilization by OTUB2.

PD-L1 Regulation and Anti-Tumor Immunity

Recent studies have implicated OTUB2 in the stabilization of PD-L1, a critical immune checkpoint protein that cancer cells exploit to evade the immune system.[7][8] By deubiquitinating PD-L1, OTUB2 prevents its degradation, leading to its accumulation on the tumor cell surface and subsequent inhibition of T-cell function. Inhibition of OTUB2 with compounds like this compound could therefore reduce PD-L1 levels, making tumor cells more susceptible to immune attack.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers

-

Surgical tools

Procedure:

-

Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).[7]

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).

Co-Immunoprecipitation and Deubiquitination Assay

This protocol is to confirm the interaction of OTUB2 with a substrate and the effect of this compound on its deubiquitination.

Materials:

-

Cells expressing tagged versions of OTUB2 and its putative substrate

-

Co-IP lysis buffer

-

Antibody against the tag of the "bait" protein

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Antibodies for western blotting (anti-OTUB2, anti-substrate, anti-ubiquitin)

-

This compound

Procedure:

-

Treat cells with or without this compound for a specified time.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the "bait" antibody overnight.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by western blotting using antibodies against OTUB2, the substrate, and ubiquitin.

References

- 1. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. OTUB2 Facilitates Tumorigenesis of Gastric Cancer Through Promoting KDM1A-Mediated Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The deubiquitinase OTUB2 promotes cervical cancer growth through stabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of OTUB2 suppresses colorectal cancer cell growth by regulating β-Catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OTUB2 promotes proliferation and metastasis of triple-negative breast cancer by deubiquitinating TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanisms and Cellular Impact of LN5P45, a Covalent Inhibitor of OTUB2

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ovarian tumor (OTU) domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2) is a deubiquitinating enzyme (DUB) increasingly implicated in the progression of various cancers through its role in stabilizing key oncogenic proteins. The small molecule LN5P45 has been identified as a potent and selective covalent inhibitor of OTUB2, offering a valuable tool for probing OTUB2 function and a potential starting point for therapeutic development. This document provides a comprehensive technical overview of this compound, its mechanism of action, its impact on critical cell signaling pathways, and detailed experimental protocols for its characterization.

Introduction to this compound and its Target, OTUB2

This compound is a chloroacethydrazide-containing small molecule that functions as a potent inhibitor of OTUB2[1][2]. It acts by forming an irreversible covalent bond with the active site cysteine (Cys51) of OTUB2[1][2]. OTUB2 is a cysteine protease belonging to the OTU family of deubiquitinases, which removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation[1]. Elevated expression of OTUB2 has been correlated with tumorigenesis and metastasis in numerous cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer[1].

A unique characteristic of this compound-mediated inhibition is the induction of monoubiquitination on OTUB2 at lysine 31 (K31)[1][2][3]. This inhibitor-induced post-translational modification presents a novel aspect of OTUB2 biology and may have regulatory consequences for its function, localization, or stability[1].

Quantitative Data: Potency and Selectivity of this compound

This compound demonstrates significant potency for OTUB2 and selectivity over other deubiquitinating enzymes. The available quantitative data is summarized in the table below.

| Target | Measurement | Value | Reference |

| OTUB2 | IC₅₀ | 2.3 µM | [4] |

| OTUD3 | IC₅₀ | 56 µM | [1] |

| UCHL1 | IC₅₀ | > 100 µM | [1] |

| USP16 | IC₅₀ | > 100 µM | [1] |

| OTUB1 | Inhibition | Not inhibited up to 150 µM | [1] |

| OTUD1 | Inhibition | Not inhibited up to 150 µM | [1] |

| OTUD2 | Inhibition | Not inhibited up to 150 µM | [1] |

| OTUD6B | Inhibition | Not inhibited up to 150 µM | [1] |

| Cezanne | Inhibition | Not inhibited up to 150 µM | [1] |

Impact of this compound on Cell Signaling Pathways

By inhibiting OTUB2, this compound effectively promotes the ubiquitination and subsequent degradation of OTUB2's downstream substrates. This action disrupts multiple pro-tumorigenic signaling pathways.

Inhibition of the Hippo and Wnt/β-Catenin Pathways

OTUB2 is known to deubiquitinate and stabilize YAP/TAZ, the primary downstream effectors of the Hippo pathway, and β-Catenin, the central mediator of the Wnt signaling pathway. Inhibition of OTUB2 by this compound leads to the degradation of these proteins, thereby suppressing oncogenic gene transcription.

Disruption of NF-κB and AKT/mTOR Signaling

OTUB2 stabilizes TRAF6, a key upstream activator of both the NF-κB and AKT/mTOR pathways. Furthermore, OTUB2 can stabilize U2AF2, which promotes the Warburg effect and activates AKT/mTOR signaling. This compound treatment leads to the degradation of these substrates, resulting in the downregulation of these critical cancer cell survival pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for LN5P45 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LN5P45, a potent and specific inhibitor of Ovarian Tumor (OTU) domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2), in a mouse xenograft model of cancer.

Introduction

This compound is a covalent inhibitor of OTUB2 with a reported IC50 of 2.3 μM.[1] It functions by inducing the monoubiquitination of OTUB2 on lysine 31.[1] OTUB2, a deubiquitinating enzyme, is frequently overexpressed in various cancers and plays a crucial role in tumor progression and metastasis. By inhibiting OTUB2, this compound presents a promising therapeutic strategy for cancers dependent on OTUB2 activity. These notes detail the mechanism of action, relevant signaling pathways, and a detailed protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Mechanism of Action and Signaling Pathway

OTUB2 exerts its oncogenic functions by removing ubiquitin chains from substrate proteins, thereby preventing their proteasomal degradation and promoting their stability and activity. Key signaling pathways influenced by OTUB2 include:

-

AKT/mTOR Pathway: OTUB2 can stabilize key components of this pathway, such as U2AF2, leading to enhanced cell proliferation, survival, and metabolic reprogramming, including the Warburg effect.

-

NF-κB Pathway: By deubiquitinating proteins like TRAF6, OTUB2 can lead to the activation of the NF-κB signaling cascade, a critical pathway for inflammation, cell survival, and tumor progression.

-

PD-L1 Regulation: Recent evidence suggests that OTUB2 can regulate the stability of PD-L1, a key immune checkpoint protein. Inhibition of OTUB2 may, therefore, enhance anti-tumor immunity.[2][3][4]

The inhibition of OTUB2 by this compound is expected to destabilize these and other pro-tumorigenic substrate proteins, leading to the suppression of tumor growth and progression.

Caption: this compound inhibits OTUB2, leading to the destabilization of its downstream targets and suppression of pro-tumorigenic signaling pathways.

Quantitative Data Summary

While specific in vivo efficacy data for this compound is not yet publicly available, the following table summarizes the in vivo data for a similar OTUB2 inhibitor, OTUB2-IN-1, which can be used as a reference for designing studies with this compound.

| Parameter | Value | Reference |

| Compound | OTUB2-IN-1 | [2][3] |

| Animal Model | C57BL/6 mice with B16-F10 or LL/2 cell implants | [2] |

| Dosage | 20 mg/kg | [2] |

| Administration Route | Intraperitoneal (i.p.) | [2] |

| Dosing Schedule | Daily for five days | [2] |

| Observed Effects | Reduced PD-L1 expression on tumor cells | [2] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

A suggested formulation for this compound for in vivo studies involves creating a suspension.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil, sterile

Protocol:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the injection solution, a 25 mg/mL stock in DMSO can be prepared.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add the appropriate volume of sterile corn oil to achieve the desired final concentration and a 10% DMSO concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.

-

Vortex the mixture thoroughly to create a uniform suspension.

-

It is recommended to prepare the formulation fresh before each administration.

Mouse Xenograft Model Protocol

This protocol provides a general framework for a subcutaneous xenograft study. The specific cell line and mouse strain should be chosen based on the cancer type of interest.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Immunocompromised mice (e.g., NOD-SCID, nude mice), 6-8 weeks old

-

Matrigel (optional, can enhance tumor take rate)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

This compound formulation

-

Vehicle control (e.g., 10% DMSO in corn oil)

Caption: A typical workflow for a mouse xenograft study to evaluate the efficacy of this compound.

Protocol:

-

Cell Preparation:

-

Culture cancer cells in appropriate media and conditions.

-

Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^7 cells/mL).

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Monitor the health of the mice daily.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg, i.p.) to the treatment group according to the desired schedule (e.g., daily).

-

Administer the vehicle control to the control group.

-

-

Endpoint and Data Analysis:

-

Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

-

Analyze the data to determine the effect of this compound on tumor growth.

-

Important Considerations:

-

Dose Optimization: The provided dose of 20 mg/kg for a similar compound is a starting point. It is crucial to perform a dose-ranging study to determine the optimal and well-tolerated dose of this compound.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): If possible, conduct PK/PD studies to understand the drug's exposure and its effect on OTUB2 and downstream targets in vivo.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These application notes and protocols are intended to serve as a guide. Researchers should adapt and optimize these procedures based on their specific experimental needs and institutional guidelines.

References

Application Notes and Protocols for LN5P45 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LN5P45 is a novel and selective covalent inhibitor of Ovarian Tumor Protease 2 (OTUB2), a deubiquitinating enzyme (DUB) implicated in tumor progression and metastasis.[1][2][3][4] Preclinical research on this compound is in its early stages, with current literature focusing on its mechanism of action at the cellular level. This document provides an overview of the known characteristics of this compound and outlines generalized protocols for initiating animal studies to evaluate its in vivo efficacy, pharmacokinetics, and safety.

Disclaimer: The following protocols are generalized templates for preclinical research and are not based on published animal studies for this compound, as such data is not yet publicly available. Researchers must adapt these protocols to their specific experimental design and adhere to all relevant institutional and national guidelines for animal welfare.

Mechanism of Action

This compound is a chloroacethydrazide-containing compound that covalently modifies the active-site cysteine residue of OTUB2, leading to its inhibition.[2][3] Inhibition of OTUB2 by this compound has been shown to induce the monoubiquitination of OTUB2 itself on lysine 31 in cellular models.[1][4][5] This suggests a potential for modulating cellular signaling pathways where OTUB2 plays a regulatory role. The development of this compound is considered a step towards potential therapeutic strategies targeting diseases with elevated OTUB2 activity.[2][4][5]

Signaling Pathway of this compound Action

Caption: Covalent inhibition of OTUB2 by this compound and subsequent monoubiquitination.

Dosage and Administration for Initial Animal Studies (Hypothetical)

As no in vivo data for this compound is currently published, initial animal studies would require a dose-range finding (DRF) study to determine the maximum tolerated dose (MTD). The following tables present a hypothetical structure for organizing data from such studies.

Table 1: Hypothetical Dose-Range Finding Study Design in Mice

| Group | Compound | Dose (mg/kg) | Route of Administration | Number of Animals | Dosing Schedule | Monitoring Parameters |

| 1 | Vehicle | 0 | Intraperitoneal (IP) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |

| 2 | This compound | 1 | Intraperitoneal (IP) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |

| 3 | This compound | 5 | Intraperitoneal (IP) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |

| 4 | This compound | 10 | Intraperitoneal (IP) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |

| 5 | This compound | 25 | Intraperitoneal (IP) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |

| 6 | Vehicle | 0 | Oral (PO) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |

| 7 | This compound | 10 | Oral (PO) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |

| 8 | This compound | 25 | Oral (PO) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |

| 9 | This compound | 50 | Oral (PO) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |

| 10 | This compound | 100 | Oral (PO) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |

Experimental Protocols (Generalized)

The following are generalized protocols that would be foundational for the preclinical evaluation of this compound in animal models.

Preparation of this compound for In Vivo Administration

Based on available information for research use, this compound can be prepared as a suspension for intraperitoneal (IP) and oral (PO) administration.

Materials:

-

This compound powder

-